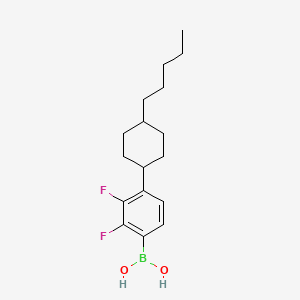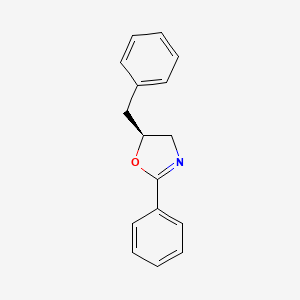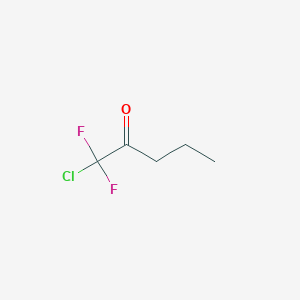
1-Chloro-1,1-difluoropentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,1-Difluoro-2-Pentanone is an organic compound with the molecular formula C5H7ClF2O It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms attached to the carbon backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1-Difluoro-2-Pentanone can be synthesized through several methods. One common approach involves the halogenation of 2-pentanone. The reaction typically involves the use of chlorine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions. The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of 1-Chloro-1,1-Difluoro-2-Pentanone may involve large-scale halogenation processes. These processes are designed to maximize efficiency and yield while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1,1-Difluoro-2-Pentanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution: Products include various substituted pentanones.
Reduction: Products include 1-chloro-1,1-difluoro-2-pentanol.
Oxidation: Products include 1-chloro-1,1-difluoro-2-pentanoic acid.
Applications De Recherche Scientifique
1-Chloro-1,1-Difluoro-2-Pentanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1,1-Difluoro-2-Pentanone involves its interaction with molecular targets through its reactive functional groups. The carbonyl group can form hydrogen bonds and interact with nucleophiles, while the halogen atoms can participate in halogen bonding and other interactions. These interactions influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
1-Chloro-1,1-Difluoro-2-Pentanol: Similar structure but with an alcohol group instead of a ketone.
1-Chloro-1,1-Difluoro-2,4-Pentanedione: Contains an additional carbonyl group, making it more reactive.
1-Chloro-2,2-Difluoropropane: A smaller molecule with similar halogenation but different reactivity.
Uniqueness: 1-Chloro-1,1-Difluoro-2-Pentanone is unique due to its specific combination of halogen atoms and a ketone group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
6301-95-7 |
|---|---|
Formule moléculaire |
C5H7ClF2O |
Poids moléculaire |
156.56 g/mol |
Nom IUPAC |
1-chloro-1,1-difluoropentan-2-one |
InChI |
InChI=1S/C5H7ClF2O/c1-2-3-4(9)5(6,7)8/h2-3H2,1H3 |
Clé InChI |
BTPQMMIQQIDQKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate](/img/structure/B12841508.png)
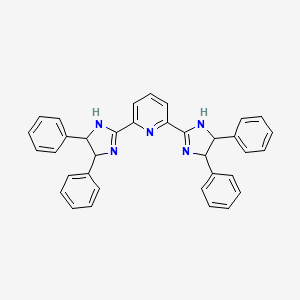
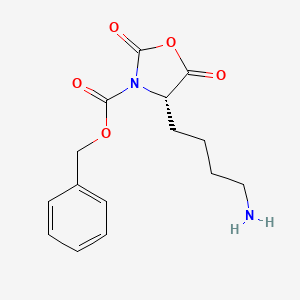
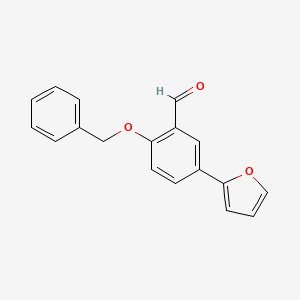


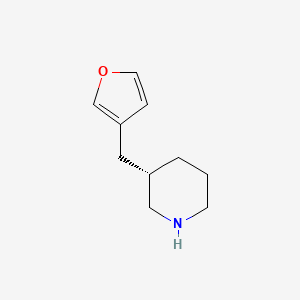
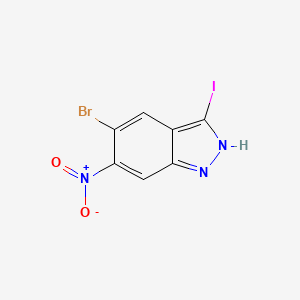
![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)

